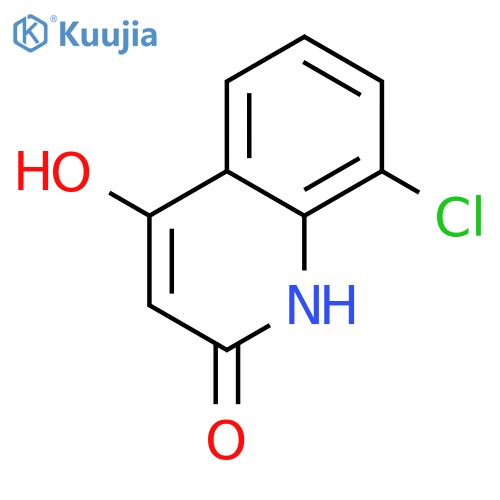Cas no 1900-41-0 (2(1H)-Quinolinone, 8-chloro-4-hydroxy-)

2(1H)-Quinolinone, 8-chloro-4-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Quinolinone, 8-chloro-4-hydroxy-
- 8-chloro-4-hydroxy-1H-quinolin-2-one
- 8-Chloro-2-hydroxy-1H-quinolin-4-one
- 8-Chloro-4-hydroxy-2(1H)-quinolinone
- SCHEMBL2269012
- 1900-41-0
- 8-chloro-4-hydroxy-1,2-dihydroquinolin-2-one
- DB-415525
- 8-Chloro-2-hydroxyquinolin-4(1H)-one
- 8-CHLORO-4-HYDROXYQUINOLIN-2(1H)-ONE
- AKOS026727377
- G10183
- 1822902-32-8
- DTXSID90715974
- 8-Chloro-quinoline-2,4-diol
- 8-chloro-2-hydroxy-1,4-dihydroquinolin-4-one
- SCHEMBL11403030
- 8-Chloroquinoline-2,4-diol
-
- インチ: InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
- InChIKey: OECNFSGXQMTYMK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O
計算された属性
- せいみつぶんしりょう: 195.00878
- どういたいしつりょう: 195.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33
2(1H)-Quinolinone, 8-chloro-4-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006311-5g |
8-Chloro-4-hydroxyquinolin-2(1H)-one |
1900-41-0 | 95% | 5g |
$1314.54 | 2023-09-02 | |
| Alichem | A189006311-1g |
8-Chloro-4-hydroxyquinolin-2(1H)-one |
1900-41-0 | 95% | 1g |
$649.00 | 2023-09-02 | |
| Alichem | A189006311-25g |
8-Chloro-4-hydroxyquinolin-2(1H)-one |
1900-41-0 | 95% | 25g |
$2680.00 | 2023-09-02 | |
| Alichem | A189006311-10g |
8-Chloro-4-hydroxyquinolin-2(1H)-one |
1900-41-0 | 95% | 10g |
$1784.88 | 2023-09-02 |
2(1H)-Quinolinone, 8-chloro-4-hydroxy- 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2(1H)-Quinolinone, 8-chloro-4-hydroxy-に関する追加情報
2(1H)-Quinolinone, 8-chloro-4-hydroxy-
2(1H)-Quinolinone, also known as 8-chloro-4-hydroxy-2(1H)-quinolinone, is a synthetic heterocyclic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its diverse applications in medicinal chemistry and pharmaceutical research. Quinolinones are known for their structural versatility, which makes them valuable as templates for drug discovery.
The structure of 8-chloro-4-hydroxy-2(1H)-quinolinone features a quinoline core with specific substitutions at positions 8 (chlorine) and 4 (hydroxyl group). This particular substitution pattern endows the compound with unique physicochemical properties, which are highly desirable in drug development. The hydroxyl group at position 4 introduces polarity and hydrogen bonding capabilities, while the chlorine atom at position 8 adds electron-withdrawing effects, influencing both solubility and reactivity.
Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of various enzyme systems, including kinases, which are implicated in cancer and inflammatory diseases. For instance, a 2023 publication demonstrated that 8-chloro-4-hydroxy-2(1H)-quinolinone exhibits significant inhibitory activity against Aurora kinase B, a key regulator of mitotic progression. This discovery underscores the molecule's potential as a therapeutic agent in oncology.
In addition to its enzymatic inhibition properties, this compound has also been explored for its role in modulation of receptor systems. Research conducted in 2023 revealed that 8-chloro-4-hydroxy-2(1H)-quinolinone acts as a potent antagonist of the Toll-like receptor 9 (TLR9), a critical player in immune response regulation. This finding opens new avenues for its application in immunotherapy and inflammation-related disorders.
The synthesis of 2(1H)-Quinolinone, 8-chloro-4-hydroxy- is well-documented, with various methods available in the scientific literature. One of the most efficient routes involves multi-step organic synthesis starting from quinoline and introducing the substituents via nucleophilic aromatic substitution or other suitable reactions. The choice of reaction conditions, such as temperature and solvent, significantly impacts the yield and purity of the final product.
Bioavailability studies are crucial for assessing the suitability of any compound as a drug candidate. In 2023, a study evaluated the pharmacokinetics of 8-chloro-4-hydroxy-2(1H)-quinolinone in preclinical models and reported moderate oral bioavailability. This attribute positions the compound as a promising candidate for further optimization to enhance its therapeutic index.
Safety and toxicity are paramount considerations in drug development. Recent toxicological assessments of 2(1H)-Quinolinone, 8-chloro-4-hydroxy- have indicated low acute toxicity in animal models, with no significant adverse effects observed at doses near the pharmacologically active concentration. These findings support its progression to more advanced stages of preclinical evaluation.
In summary, 8-chloro-4-hydroxy-2(1H)-quinolinone is a highly promising compound with diverse biological activities that make it an attractive candidate for drug development. Its unique structural features and demonstrated efficacy in target inhibition positions it at the forefront of research in oncology, inflammation, and immunotherapy.
1900-41-0 (2(1H)-Quinolinone, 8-chloro-4-hydroxy-) 関連製品
- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)
- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)
- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 3707-36-6(5H-Dibenzo[a,d]cycloheptene-5-carbonyl chloride)
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 1994788-58-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)
- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)



